Spiro-OMeTAD
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Overview
Description
Spiro-OMeTAD, also known as 2,2’,7,7’-tetrakis [N,N-di (4-methoxyphenyl)amino]-9,9’-spirobifluorene, is a heavily substituted spirobifluorene derivative . It is a high-mobility organic semiconductor hole transport material (HTM) used in electron transport layer in sensors, OPV and OLED applications . It is the best solid-state hole transporting material used to replace the liquid electrolyte for DSSC solar cells .
Synthesis Analysis
The concept of spirolinkage for synthesis of spiro-based HTMs is discussed in the literature . The hole mobility of spiro-OMeTAD depends on the types of dopants and doping concentration .Molecular Structure Analysis
Spiro-OMeTAD is a heavily substituted spirobifluorene derivative . The concept of spirolinkage for synthesis of spiro-based HTMs is discussed in the literature .Chemical Reactions Analysis
At the cathode, oxygen is reduced to form OH− with the help of H2O, while the anodic reaction is the oxidation of Spiro-OMeTAD to form Spiro-OMeTAD+. Diffusion of Li+ towards the surface of the Ag electrode completes the electrochemical cycle and increases the conductivity of the hole-transporting layer .Physical And Chemical Properties Analysis
Spiro-OMeTAD is a high-mobility organic semiconductor hole transport material (HTM) used in electron transport layer in sensors, OPV and OLED applications . The hole mobility of spiro-OMeTAD depends on the types of dopants and doping concentration .Scientific Research Applications
Enhancing Hole-Conductivity in Solar Cells
Spiro-OMeTAD's conductivity has been a subject of interest, particularly in improving the performance of dye-sensitized and perovskite-absorber solar cells. Nguyen et al. (2014) demonstrated the use of a dicationic salt of Spiro-OMeTAD, named spiro(TFSI)2, which significantly increased the conductivity of Spiro-OMeTAD without relying on oxidation in air. This enhancement was shown to be crucial for solid-state dye-sensitized solar cells, especially when fabricated and operated in an oxygen-free environment, leading to higher and more reproducible device performance (Nguyen et al., 2014).
Carbon Nanotubes for Charge Extraction
Habisreutinger et al. (2014) explored the use of polymer-wrapped carbon nanotubes to enhance charge extraction through undoped Spiro-OMeTAD. Their study revealed that a two-layer architecture, with sequentially deposited layers of carbon nanotubes and Spiro-OMeTAD, outperformed conventional blends in solar cell performance (Habisreutinger et al., 2014).
Molecular Engineering for Thermal Stability
Malinauskas et al. (2015) investigated the thermal stability of hybrid solar cells containing Spiro-OMeTAD. They found that suppression of crystal growth in the hole-transporting layer significantly increased the solar cell's resistance to thermal stress and improved its overall lifetime. This finding is vital for the advancement of hybrid solar cell technologies that rely on Spiro-OMeTAD as a hole-transporting material (Malinauskas et al., 2015).
Single Crystals for Enhanced Transport
Shi et al. (2016) conducted a study on the growth and electronic properties of Spiro-OMeTAD single crystals. Their research aimed to overcome the low charge carrier mobilities in thin-film counterparts by understanding the crystal structure and hole-transport mechanism in Spiro-OMeTAD. The study showed that single-crystal mobilities exceeded those of thin films by three orders of magnitude, highlighting the importance of mesoscale ordering in hole-transport material engineering for solar cells (Shi et al., 2016).
Modifying Electronic Properties for Solar Cell Performance
Jeon et al. (2014) synthesized derivatives of Spiro-OMeTAD and assessed their performance as hole-transporting materials in perovskite solar cells. They observed that the positions of methoxy substituents significantly influenced the cell performance. The derivative with o-OMe substituents showed a power conversion efficiency of 16.7%, the highest value for perovskite-based solar cells with Spiro-OMeTAD at that time (Jeon et al., 2014).
Doping Effects on Spiro-OMeTAD
Lamberti et al. (2019) provided spectroscopic evidence of the impact of tert-butylpyridine (tBP) as an additive on the long-term conservation of Spiro-OMeTAD's structural and electrical properties. This insight is crucial for designing and understanding new molecular hole-transporting materials for perovskite solar cells (Lamberti et al., 2019).
Safety And Hazards
Future Directions
Various types of spiro-linked organic small molecules have been reported to overcome the reported disadvantages of spiro-OMeTAD, such as a complex synthetic route, high synthetic cost, and requirement for hygroscopic dopants to improve the charge-carrier mobility and device performance, which significantly limits spiro-OMeTAD for large-scale application in the future .
properties
IUPAC Name |
2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWNHPWWKGTKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H68N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583231 |
Source
|
Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1225.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro-OMeTAD | |
CAS RN |
207739-72-8 |
Source
|
Record name | N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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